molecular formula C22H36N4O4 B12062570 Trimethyl-1 6-diisocyanatohexane 99 CAS No. 1196157-73-9

Trimethyl-1 6-diisocyanatohexane 99

Cat. No.: B12062570
CAS No.: 1196157-73-9
M. Wt: 420.5 g/mol
InChI Key: XLRHAAFCQUDHHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl-1,6-diisocyanatohexane is typically synthesized through the phosgenation of hexamethylene diamine . The reaction involves the use of phosgene (COCl2) as a reagent, which reacts with hexamethylene diamine to form the diisocyanate compound. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of trimethyl-1,6-diisocyanatohexane involves large-scale phosgenation processes. The reaction is conducted in specialized reactors designed to handle the toxic and reactive nature of phosgene. The product is then purified through distillation and other separation techniques to achieve the required 99% purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-1,6-diisocyanatohexane undergoes various chemical reactions, including:

    Addition Reactions: It reacts with alcohols to form urethanes.

    Polymerization: It can polymerize with polyols to form polyurethanes.

    Hydrolysis: It reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

    Alcohols: Used in the formation of urethanes.

    Polyols: Used in the polymerization process to form polyurethanes.

    Water: Reacts with the compound to cause hydrolysis.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the polymerization with polyols.

    Amines and Carbon Dioxide: Formed from hydrolysis reactions.

Scientific Research Applications

Trimethyl-1,6-diisocyanatohexane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of trimethyl-1,6-diisocyanatohexane involves its reactivity with nucleophiles such as alcohols and amines. The compound’s isocyanate groups (-N=C=O) react with hydroxyl (-OH) or amine (-NH2) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polymerization reactions to form polyurethanes and other materials .

Comparison with Similar Compounds

Similar Compounds

    Hexamethylene diisocyanate (HDI): Another diisocyanate compound used in similar applications.

    Isophorone diisocyanate (IPDI): Known for its use in coatings and adhesives.

    Toluene diisocyanate (TDI): Commonly used in the production of flexible foams.

Uniqueness

Trimethyl-1,6-diisocyanatohexane is unique due to its specific isomeric structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form stable polymers and its high purity make it a valuable compound in various industrial and research applications .

Properties

CAS No.

1196157-73-9

Molecular Formula

C22H36N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

1,6-diisocyanato-2,2,4-trimethylhexane;1,6-diisocyanato-2,4,4-trimethylhexane

InChI

InChI=1S/2C11H18N2O2/c1-10(7-13-9-15)6-11(2,3)4-5-12-8-14;1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h2*10H,4-7H2,1-3H3

InChI Key

XLRHAAFCQUDHHF-UHFFFAOYSA-N

Canonical SMILES

CC(CCN=C=O)CC(C)(C)CN=C=O.CC(CC(C)(C)CCN=C=O)CN=C=O

Origin of Product

United States

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